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Executive Summary

Moxalactam (also known as Latamoxef) is a pioneering synthetic oxacephem antibiotic that
emerged as a significant advancement in the battle against bacterial infections. Developed by
Shionogi & Co., Ltd. and launched in 1982, its unique 1-oxa-f-lactam core structure conferred
a broad spectrum of activity, particularly against Gram-negative bacteria, and notable stability
against B-lactamase enzymes. This in-depth guide provides a comprehensive timeline of its
discovery and development, a detailed (where publicly available) overview of its chemical
synthesis, and a thorough examination of its mechanism of action. Quantitative data on its
efficacy, pharmacokinetics, and safety profile are presented in structured tables for clear
comparison. Furthermore, this document includes detailed diagrams to illustrate key
experimental workflows and its molecular mechanism of action.

Discovery and Development Timeline

The development of Moxalactam was a multi-year endeavor by researchers at Shionogi & Co.,
Ltd. in Japan, marking a significant milestone in the evolution of 3-lactam antibiotics. The
timeline below outlines the key phases of its journey from conceptualization to clinical use.

Early 1970s: Conceptualization and Lead Optimization The quest for new (-lactam antibiotics
with improved stability to bacterial B-lactamases and a broader spectrum of activity led
researchers to explore novel core structures. The central hypothesis was that replacing the
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sulfur atom in the cephalosporin nucleus with an oxygen atom could modulate the reactivity of
the B-lactam ring and enhance antibacterial potency. This led to the synthesis and evaluation of
a series of 1-oxacephem derivatives.

1981: Seminal Publication A comprehensive account of the discovery and development of
Moxalactam, designated as 6059-S, was published by Otsuka, Nagata, and their colleagues in
Medicinal Research Reviews.[1] This paper detailed the chemical and biological studies that
established the superiority of the 1-oxacephem nucleus, particularly when combined with a 7a-
methoxy group and specific side chains, in conferring high antibacterial activity and 3-
lactamase stability.

1982: Market Launch Following successful preclinical and clinical trials, Moxalactam was
launched in 1982. Its introduction provided clinicians with a new therapeutic option for serious
infections, particularly those caused by resistant Gram-negative pathogens.

Post-Launch: Clinical Evaluation and Safety Monitoring Extensive post-marketing surveillance
and clinical studies were conducted to further characterize the efficacy and safety of
Moxalactam in a broader patient population. These studies confirmed its effectiveness in
treating a variety of infections but also identified potential adverse effects, such as
coagulopathy, which were associated with the N-methylthiotetrazole (NMTT) side chain.

Chemical Synthesis

The total synthesis of Moxalactam is a complex, multi-step process. While detailed, proprietary
industrial synthesis protocols are not fully public, the scientific literature outlines the key
chemical transformations. The synthesis generally starts from readily available penicillin or
cephalosporin precursors.

Experimental Protocols

Detailed experimental protocols for the total synthesis of Moxalactam are not readily available
in the public domain. The following is a generalized workflow based on published synthetic
strategies for 1-oxacephem antibiotics.

General Workflow for 1-Oxacephem Core Synthesis:
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Caption: Generalized synthetic workflow for Moxalactam.
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Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its
primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the
final steps of peptidoglycan synthesis.

Signaling Pathway: Inhibition of Peptidoglycan
Synthesis

The binding of Moxalactam to PBPs disrupts the cross-linking of peptidoglycan chains, leading
to a weakened cell wall and eventual cell lysis. Moxalactam exhibits a high affinity for several
key PBPs in Gram-negative bacteria, particularly Escherichia coli.
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Caption: Mechanism of action of Moxalactam.

Studies have shown that Moxalactam has a particularly high affinity for PBP-3 and PBP-7/8 in
E. coli.[1][2] Inhibition of PBP-3 is associated with the formation of filamentous bacterial forms,
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while inhibition of other PBPs contributes to the overall bactericidal effect.

Quantitative Data

In Vitro Antibacterial Activity

Moxalactam demonstrates a broad spectrum of in vitro activity against a wide range of Gram-

positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory

concentrations required to inhibit 90% of isolates (MIC90) for selected pathogens.

Bacterial Species MIC90 (pg/mL) Reference(s)
Escherichia coli 0.125-2 [3114]
Klebsiella pneumoniae 0.125- 32 [3114]

Proteus mirabilis 0.125 [3]
Pseudomonas aeruginosa 8-64 [3]
Staphylococcus aureus 8 [3]
Streptococcus pneumoniae 8-128 [3]
Bacteroides fragilis <1-4 [4]

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of Moxalactam is characterized by a relatively long half-life and

good tissue penetration.
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Parameter Value Reference(s)
Elimination Half-life (t¥2) 1.7 - 5.7 hours [5]
Volume of Distribution (Vd) 0.44 L/kg [4]
Protein Binding 35% [6]
Renal Clearance 87.5 £ 9.4 mL/min per 1.73 mz [7]
Urinary Excretion (24h) jcz)soe 97.7% of administered [7]

Clinical Efficacy and Safety

A large-scale clinical study in the United States involving 3,558 patients provided significant
data on the efficacy and safety of Moxalactam.[5][8]

. Satisfactory Bacteriological Response
Infection Type

Rate
Urinary Tract Infections 80%
Intraabdominal Infections 91%
Obstetric and Gynecologic 91%
Lower Respiratory Tract 92%
Skin and Skin-Structure 92%
Bone and Joint 90%
Bacteremia 94%
Overall Efficacy Rate 89%
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Adverse Reaction Incidence

Hypersensitivity 2.9%

Gastrointestinal Effects 2.1%

Hypoprothrombinemia 25 cases

- with clinical bleeding 3 cases

Alcohol Intolerance 4 cases
Conclusion

Moxalactam represented a significant therapeutic advance in the field of B-lactam antibiotics.
Its novel 1-oxacephem structure provided enhanced stability against B-lactamases and a
potent, broad spectrum of antibacterial activity. While its use has been superseded by newer
agents with improved safety profiles, the story of Moxalactam's discovery and development
remains a landmark in medicinal chemistry and a testament to the power of rational drug
design. The data and workflows presented in this guide offer valuable insights for researchers
and professionals involved in the ongoing quest for new and effective antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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